2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile
Description
Properties
Molecular Formula |
C10H7ClN2O |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
2-(4-chloro-6-hydroxy-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-7(14)4-9-10(8)6(1-2-12)5-13-9/h3-5,13-14H,1H2 |
InChI Key |
DKJNYFJTSDFSQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2CC#N)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the reaction of 2-amino-3-nitrophenol with appropriate reagents to form the indole core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets. The chloro and hydroxy groups can influence its binding affinity and reactivity with enzymes and receptors. The compound may modulate specific pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural, electronic, and commercial properties of 2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile and its analogs:
Structural and Electronic Comparisons
Substituent Effects: Chloro (-Cl): The 6-chloro derivative (190.63 g/mol) exhibits a non-planar crystal structure, with hydrogen atoms geometrically fixed (C–H = 0.93–0.97 Å), suggesting steric and electronic influences on packing . Methoxy (-OCH3): The 4-methoxy analog (202.21 g/mol) is commercially available and used in synthesis, with its electron-donating methoxy group likely enhancing solubility . Hydroxy (-OH): The 4-hydroxy analog (172.18 g/mol) introduces polarity and hydrogen-bonding capacity, which may influence bioavailability or crystallinity .
Crystallographic Insights: The 6-chloro derivative forms colorless prisms via methanol evaporation, with refinement parameters indicating robust intermolecular interactions (e.g., N–H···N hydrogen bonds) . Methoxy and nitro substituents may alter packing efficiency due to varying steric demands and electronic profiles .
Commercial and Application-Based Comparisons
- Market Presence : 2-(6-Chloro-1H-indol-3-yl)acetonitrile is marketed globally, with a molecular weight of 190.63 and CAS 61220-58-4, indicating its industrial relevance .
- Pharmaceutical Potential: The 6-nitro derivative is linked to a patent for morpholine-containing pyrimidines, highlighting its role in drug discovery .
- Synthetic Utility : The 4-methoxy analog’s high cost (€665.45/100 mg) reflects its niche use in specialized organic syntheses .
Biological Activity
2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile, a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, supported by empirical data, case studies, and research findings.
The compound's key chemical properties are summarized in the table below:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₇ClN₂ |
| Molecular Weight | 190.63 g/mol |
| Melting Point | 136 °C |
| Density | 1.361 g/cm³ |
| IUPAC Name | 2-(4-chloro-1H-indol-3-yl)acetonitrile |
| PubChem CID | 4300659 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of indole derivatives, including 2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile. A notable study demonstrated that compounds similar to this indole derivative exhibited significant cytotoxic effects against various cancer cell lines.
-
Mechanism of Action :
- The compound may exert its antitumor effects through multiple pathways:
- In Vivo Studies :
Cytotoxicity Studies
The cytotoxic effects of 2-(4-Chloro-6-hydroxy-1H-indol-3-yl)acetonitrile were evaluated using various assays:
- MTT Assay : This assay demonstrated that the compound inhibited the growth of cancer cells in a dose-dependent manner.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Case Studies
Several case studies have been conducted to assess the biological activity of related indole compounds:
- Study on Indoloquinoline Derivatives :
- Histopathological Examination :
Q & A
Q. Troubleshooting Table
| Issue | Solution |
|---|---|
| Low yield (<50%) | Optimize catalyst loading (5–10 mol%) |
| Byproduct formation | Use scavengers (e.g., molecular sieves) |
What computational methods predict the biological activity of this compound?
Advanced Question
Leverage in silico tools to hypothesize activity:
- Docking studies : AutoDock Vina models binding to serotonin receptors (5-HT), given the indole scaffold’s similarity to tryptamine .
- ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (logBB = 0.3) and CYP3A4 metabolism risks.
- QSAR modeling : Correlate nitrile electronegativity with antimicrobial activity in analogs like 2-(4-Chloro-3-iodophenyl)acetonitrile .
Validation : Cross-check predictions with in vitro assays (e.g., MIC tests against S. aureus) to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
